molecular formula C13H24N2O3 B2567632 tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate CAS No. 251947-21-4

tert-Butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate

Cat. No. B2567632
CAS RN: 251947-21-4
M. Wt: 256.346
InChI Key: HWHOBRXKBHPNKE-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of tert-butyl (1R*,4R*)-4-acetamidocyclohexylcarbamate consists of a cyclohexane ring with an acetamido group and a tert-butyl carbamate substituent. The presence of the tert-butyl group contributes to its unique reactivity pattern .


Physical And Chemical Properties Analysis

Scientific Research Applications

Chemisensors for Acid Vapors

A study by Sun et al. (2015) explored benzothiazole-modified carbazole derivatives that form organogels. One derivative with a tert-butyl moiety could gel select solvents, revealing the role of tert-butyl in gel formation. These gels emitted strong blue light and were used as fluorescent sensory materials to detect various acid vapors, showcasing the application of tert-butyl carbamates in creating efficient chemosensors (Sun et al., 2015).

Pharmacokinetic Properties and Efficacies

Westphal et al. (2015) discussed the incorporation of the tert-butyl group into bioactive compounds, highlighting its common usage and the accompanying property modulation, such as increased lipophilicity and decreased metabolic stability. This study provides insight into the physicochemical and pharmacokinetic properties of tert-butyl as a substituent in drug development (Westphal et al., 2015).

Enantioselective Synthesis

Campbell et al. (2009) reported an enantioselective synthesis involving a key iodolactamization step, producing a compound with tert-butoxycarbonylamino and hydroxymethyl groups. This study exemplifies the role of tert-butyl carbamates in the enantioselective synthesis of pharmaceutical intermediates (Campbell et al., 2009).

Biodegradable Polymers

Dewit and Gillies (2009) developed polymers that depolymerize via a cascade of reactions, involving tert-butylcarbamate groups. These polymers are potential materials for medical devices, drug delivery vehicles, and tissue engineering scaffolds, demonstrating the use of tert-butyl carbamates in creating biodegradable polymers with controlled degradation (Dewit & Gillies, 2009).

Safety and Hazards

The compound poses minimal hazards, but standard laboratory precautions should be followed .

properties

IUPAC Name

tert-butyl N-(4-acetamidocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)18-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHOBRXKBHPNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178017
Record name 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251947-21-4
Record name 1,1-Dimethylethyl N-[trans-4-(acetylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled suspension of (4-amino-cyclohexyl)-carbamic acid tert-butyl ester (15 g) in DCM (300 mL) was added Ac2O (10.8 mL) followed by TEA (2.19 mL), and the resulting mixture was stirred at RT for 3 h. The reaction mixture was then partitioned between DCM and water, and isopropyl amine was added to facilitate the separation. The organic layer was washed with dilute aqueous NaHCO3, dried over Na2SO4, filtered and evaporated under reduced pressure. The residue was triturated with Et2O, the solid was collected by filtration and dried under reduced pressure to afford 14.3 g of (4-acetylamino-cyclohexyl)-carbamic acid tert-butyl ester.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
10.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2.19 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.